N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, inflammation, and cancer.
Wirkmechanismus
CP-690,550 selectively inhibits the activity of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide activity, CP-690,550 reduces the production of inflammatory cytokines and other immune system mediators, leading to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its selective inhibition of N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide enzymes, which allows for a more targeted approach to treating inflammatory and autoimmune diseases. However, its use in laboratory experiments may be limited by its relatively low solubility in water and other common solvents, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on CP-690,550, including:
1. Further investigation of its therapeutic potential in autoimmune diseases, such as lupus and scleroderma.
2. Exploration of its potential use as a combination therapy with other immunomodulatory drugs.
3. Development of more potent and selective N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide inhibitors based on the structure of CP-690,550.
4. Investigation of its potential use in the treatment of other diseases, such as cancer and infectious diseases.
5. Study of its pharmacokinetics and pharmacodynamics in humans to optimize dosing and minimize potential side effects.
Synthesemethoden
CP-690,550 is synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine with 3-cyanobenzyl chloride, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to form the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-5-3-8-15(18-12)16(20)19(2)11-14-7-4-6-13(9-14)10-17/h3-9H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQLBFFJYKWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.